molecular formula C9H18ClNO2 B8089440 tert-Butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride

tert-Butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride

Cat. No.: B8089440
M. Wt: 207.70 g/mol
InChI Key: RLGSTIFPBGKORR-OXIGJRIQSA-N
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Description

tert-Butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride is a chiral azetidine derivative featuring a four-membered saturated ring system with a tert-butyl ester group at the 2-position and a methyl substituent at the 3S-configuration. The hydrochloride salt enhances solubility and crystallinity, making it valuable in pharmaceutical synthesis and asymmetric catalysis. Azetidines, due to their ring strain and conformational rigidity, are increasingly utilized in drug discovery for optimizing pharmacokinetic properties, such as metabolic stability and target binding affinity . The tert-butyl ester serves as a protective group for carboxylic acids, enabling selective deprotection under mild acidic conditions, which is critical in multistep syntheses of bioactive molecules .

Properties

IUPAC Name

tert-butyl (3S)-3-methylazetidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-6-5-10-7(6)8(11)12-9(2,3)4;/h6-7,10H,5H2,1-4H3;1H/t6-,7?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGSTIFPBGKORR-OXIGJRIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC1C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound is characterized by the following structural formula:

  • Chemical Name : this compound
  • Molecular Formula : C10_{10}H18_{18}ClN1_{1}O2_{2}
  • Molecular Weight : 219.71 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Protein Interactions : The compound has shown potential in inhibiting protein interactions involved in apoptosis, particularly targeting Bcl-2 and Bcl-xL proteins, which are critical regulators of cell survival .
  • Modulation of Enzyme Activity : It may influence various enzymatic pathways, contributing to its anti-cancer properties by promoting apoptosis in tumor cells .

Anticancer Properties

Several studies have explored the anticancer potential of azetidine derivatives, including this compound:

  • Cell Proliferation Inhibition : Compounds in this class have demonstrated significant inhibition of cell growth in various cancer cell lines, with IC50 values indicating potent activity. For instance, related compounds have shown IC50 values as low as 4.8 nM against specific cancer cell lines .
CompoundIC50 Value (nM)Cell Line
Compound 1238H146
Compound 314.8H146
Compound 321.3H146

Apoptosis Induction

In vivo studies have indicated that these compounds can induce apoptosis effectively:

  • Apoptotic Markers : Significant cleavage of Poly ADP ribose polymerase (PARP) and caspase-3 was observed in tumor tissues post-treatment, confirming the induction of apoptosis at specific time points after administration .

Study on Bcl-2/Bcl-xL Inhibition

A pivotal study demonstrated that derivatives of this compound could effectively bind to Bcl-2/Bcl-xL proteins, leading to enhanced apoptosis in cancer cells. The study utilized SCID mice models to assess the therapeutic potential and tolerability of these compounds .

Pharmacokinetics and Toxicity

The maximum tolerated dose (MTD) was determined to be 15 mg/kg when administered intravenously in animal models without significant toxicity, indicating a favorable safety profile for further clinical exploration .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride has been explored for its role as a building block in the synthesis of bioactive compounds. Its structural features allow it to be modified into various derivatives that exhibit pharmacological activities.

  • Angiotensin-Converting Enzyme Inhibitors : The compound has been investigated as a precursor for synthesizing new angiotensin-converting enzyme (ACE) inhibitors, which are crucial in treating hypertension and heart failure .
  • Cancer Therapeutics : Research indicates that derivatives of azetidine compounds can inhibit Bcl-2 and Bcl-xL proteins, leading to potential applications in cancer treatment. This compound may serve as a scaffold for developing more potent inhibitors .

Organic Synthesis

The compound is utilized in various organic synthesis processes due to its ability to undergo transformations that yield complex molecules.

  • Polymerization Reactions : It has been noted that azetidine derivatives can participate in anionic ring-opening polymerizations, leading to the formation of polysulfonyllaziridines. This property is valuable for creating new materials with specific properties .
  • Synthesis of Amino Acid Derivatives : The compound serves as a versatile intermediate for synthesizing novel amino acid derivatives, which are essential in pharmaceutical development .

Case Study 1: Synthesis of ACE Inhibitors

In a study aimed at developing new ACE inhibitors, researchers synthesized a series of tert-butyl azetidine derivatives. The resulting compounds exhibited significant inhibitory activity against ACE, demonstrating the utility of this compound as a starting material .

Case Study 2: Cancer Cell Growth Inhibition

A recent investigation into the efficacy of azetidine-based compounds revealed that modifications of this compound led to the discovery of potent Bcl-2/Bcl-xL inhibitors. These inhibitors were shown to effectively reduce tumor growth in preclinical models, highlighting the compound's potential in cancer therapy .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryBuilding block for ACE inhibitors and cancer therapeutics
Organic SynthesisIntermediate for polymerization reactions and amino acid derivatives
Cancer TherapeuticsPotential Bcl-2/Bcl-xL inhibitors derived from azetidine structures

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS No. Core Structure Substituents Similarity Index Key Properties/Applications
tert-Butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride N/A Azetidine 3S-methyl, 2-carboxylate (tert-butyl) Reference Intermediate in chiral drug synthesis
tert-Butyl azetidine-3-carboxylate hydrochloride 53871-08-2 Azetidine 3-carboxylate (tert-butyl) 0.86 Solubility enhancer, crystallography studies
3-(Boc-Amino)-3-methylazetidine (hydrochloride) 1408076-37-8 Azetidine 3-methyl, Boc-protected amino 0.98 Peptide mimetics, protease inhibitors
Methyl 2-(azetidin-3-yl)acetate hydrochloride 1229705-59-2 Azetidine 3-acetate (methyl ester) 0.76 Bioisostere for proline derivatives

Key Observations :

  • Positional Isomerism: The tert-butyl ester at the 2-position (target compound) versus the 3-position (53871-08-2) alters steric and electronic profiles.
  • Functional Group Variation: The Boc-protected amino analogue (1408076-37-8) introduces a polar NHBoc group, improving hydrogen-bonding capacity for target engagement, whereas the target compound’s methyl group offers lipophilicity for membrane permeability .
  • Salt Form : All listed compounds are hydrochlorides, facilitating crystallization via chloride-mediated hydrogen-bond networks, as observed in related pyrrolidine and adamantyl derivatives (e.g., linear Cl⁻ interactions in and ) .
Physicochemical Properties
  • Solubility: The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to non-ionic analogues (e.g., 1-Isopropylazetidine-3-carboxylic acid, Similarity 0.70; ).
  • Thermal Stability : Decomposition temperatures for azetidine hydrochlorides typically range between 200–250°C, consistent with adamantyl-derived analogues (: 235°C decomposition) .
  • Hydrogen Bonding: Chloride ions in the target compound likely form tetrahedral hydrogen-bond networks with NH and OH groups, akin to the layered polar/nonpolar packing in .

Preparation Methods

Grignard Addition to Azetidine Ketone Intermediates

Procedure :

  • Starting Material : tert-Butyl 3-oxoazetidine-2-carboxylate is treated with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at 0–5°C.

  • Reaction : The Grignard reagent adds to the ketone, forming tert-butyl (3S)-3-hydroxy-3-methylazetidine-2-carboxylate.

  • Reduction : The hydroxyl group is reduced using sodium borohydride (NaBH₄) in methanol, yielding tert-butyl (3S)-3-methylazetidine-2-carboxylate.

  • Salt Formation : The free base is treated with hydrogen chloride (HCl) in ethyl acetate to form the hydrochloride salt.

Key Data :

  • Yield : 78–87% (after salt formation).

  • Stereochemical Control : The (3S) configuration is achieved via chiral induction from the Grignard reagent or resolution during crystallization.

Cyclization of β-Amino Chlorides

Procedure :

  • Synthesis of β-Amino Alcohol : tert-Butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is prepared via enzymatic reduction or asymmetric hydrogenation.

  • Chlorination : The alcohol is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form the β-amino chloride.

  • Cyclization : The chloride undergoes intramolecular nucleophilic substitution in the presence of potassium carbonate (K₂CO₃) in acetonitrile, forming the azetidine ring.

  • Salt Formation : HCl gas is bubbled through an ethyl acetate solution of the free base to precipitate the hydrochloride salt.

Key Data :

  • Yield : 65–72% (over three steps).

  • Advantages : High diastereomeric excess (>98% de) via chiral starting materials.

Asymmetric Hydrogenation of Enamines

Procedure :

  • Enamine Preparation : A prochiral enamine, tert-butyl 3-methylenazetidine-2-carboxylate, is synthesized from tert-butyl acrylate and methylamine.

  • Hydrogenation : The enamine is hydrogenated under 50 psi H₂ using a Rhodium-(R)-BINAP catalyst in methanol at 25°C.

  • Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

  • Salt Formation : Treated with HCl in dioxane to yield the hydrochloride salt.

Key Data :

  • Yield : 85–92% with 99% enantiomeric excess (ee).

  • Catalyst Efficiency : Rh-(R)-BINAP achieves full conversion in 4–6 hours.

Ring Expansion of Aziridines

Procedure :

  • Aziridine Synthesis : 2-Bromo-2-methylaziridine is prepared from 1,2-dibromo-2-methylpropane and ammonia.

  • Thermal Expansion : Heating the aziridine in toluene at 110°C induces ring expansion to 3-bromo-3-methylazetidine.

  • Esterification : The bromide is displaced with tert-butyl carboxylate using potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).

  • Salt Formation : HCl in diethyl ether is added to the ester to form the hydrochloride salt.

Key Data :

  • Yield : 60–68% (over two steps).

  • Limitations : Requires harsh conditions and generates stoichiometric byproducts.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Environmental Impact
Grignard Addition78–87%ModerateHighLow (green solvents)
β-Amino Chloride Cyclization65–72%HighModerateMedium (SOCl₂ use)
Asymmetric Hydrogenation85–92%ExcellentHighLow (catalyst recycling)
Aziridine Expansion60–68%LowLowHigh (toxic byproducts)

Critical Considerations

  • Stereochemical Purity : Asymmetric hydrogenation and chiral resolution during crystallization are preferred for pharmaceutical applications.

  • Cost Efficiency : Grignard and cyclization methods are cost-effective for large-scale synthesis.

  • Safety : Thionyl chloride and HCl require careful handling under inert conditions .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride?

  • Methodology : Synthesis typically involves azetidine ring formation followed by Boc (tert-butyloxycarbonyl) protection and subsequent hydrochloride salt formation. For example, azetidine precursors can undergo ring-closing reactions using reductive amination or nucleophilic substitution, as seen in structurally similar compounds like tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate . Boc protection is critical for stabilizing reactive intermediates, and deprotection with HCl yields the hydrochloride salt. Chiral resolution (e.g., chiral auxiliaries or enzymatic methods) ensures the (3S) configuration.

Q. How is stereochemical integrity of the (3S) configuration validated during synthesis?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers. X-ray crystallography via SHELX refinement provides definitive confirmation of absolute configuration. For example, single-crystal diffraction data can resolve the 3D structure, while circular dichroism (CD) spectroscopy corroborates optical activity.

Q. What purification techniques are optimal for isolating this compound?

  • Methodology : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively removes byproducts. Recrystallization from polar aprotic solvents (e.g., acetonitrile) improves purity. High-vacuum drying ensures removal of residual solvents, as described for tert-butyl-protected azetidines in catalogs .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data for this compound be resolved?

  • Methodology : Cross-validate using complementary techniques:

  • NMR : Employ 2D experiments (COSY, HSQC, NOESY) to assign proton environments and detect conformational flexibility. For instance, NOESY correlations can identify spatial proximity of methyl groups to the azetidine ring.
  • X-ray : Refine crystallographic data using SHELXL to resolve discrepancies in bond angles or torsional strain. If dynamic disorder is observed in the crystal lattice, consider low-temperature data collection.

Q. What strategies minimize epimerization during azetidine ring synthesis?

  • Methodology :

  • Temperature Control : Conduct reactions below 0°C to reduce thermal racemization.
  • Catalyst Selection : Use non-basic catalysts (e.g., DMAP) for acylations to avoid base-induced epimerization.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states without proton exchange, as seen in tert-butyl (3S)-3-hydroxyazetidine derivatives .

Q. How does the hydrochloride salt form influence the compound’s reactivity in downstream applications?

  • Methodology : The hydrochloride salt enhances solubility in aqueous media, critical for biological assays. However, free-base generation (via neutralization with NaHCO₃) is necessary for nucleophilic reactions. Comparative studies of Boc-protected vs. hydrochloride forms (e.g., in peptide coupling) reveal differences in reaction rates and byproduct profiles .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodology :

  • LC-MS/MS : Detect low-abundance impurities (e.g., regioisomers) using high-resolution mass spectrometry.
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) to ensure compliance with ICH guidelines.
  • NMR Dilution Experiments : Amplify minor impurity signals by concentrating samples in deuterated DMSO .

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